molecular formula C23H19ClN2O4 B2414704 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-20-7

2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2414704
CAS No.: 922029-20-7
M. Wt: 422.87
InChI Key: WGJDHDJWMUQFRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide generally involves multi-step organic reactions. One common synthetic route might include the following steps:

  • Formation of 4-chlorophenoxyacetic acid: : This intermediate can be synthesized by chlorinating phenoxyacetic acid.

  • Preparation of the oxazepine derivative: : This might involve the cyclization of appropriate dibenzo[b,f][1,4]oxazepine precursors in the presence of a cyclizing agent.

  • Condensation reaction: : This step usually involves reacting the synthesized 4-chlorophenoxyacetic acid with the oxazepine derivative under conditions that promote the formation of the amide bond. Typical reagents might include coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

On an industrial scale, the synthesis might follow similar steps but optimized for bulk production. This would involve:

  • Large-scale batch reactions: : Utilizing efficient stirring and temperature control to ensure uniform reactions.

  • Purification processes: : Including recrystallization or chromatographic techniques to achieve high purity.

  • Quality control: : Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The molecule could undergo oxidation reactions, particularly at the aromatic rings, leading to quinone derivatives.

  • Reduction: : Potential reduction of the oxazepine ring might yield various reduced derivatives.

  • Substitution: : Electrophilic or nucleophilic substitutions could occur primarily on the chlorophenoxy moiety.

Common Reagents and Conditions

  • Oxidation reagents: : KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).

  • Reduction reagents: : NaBH₄ (sodium borohydride), catalytic hydrogenation.

  • Substitution reagents: : Various alkylating agents or halogenating agents under controlled temperatures.

Major Products Formed

Oxidation and reduction reactions yield oxygenated or hydrogenated products, respectively. Substitution reactions can lead to a wide array of derivatives depending on the reactants used.

Scientific Research Applications

In Chemistry

This compound’s unique structure makes it a valuable intermediate or reactant in organic synthesis, particularly for the development of new materials or complex molecules.

In Biology

Biologically, it might serve as a lead compound for drug development, given its structural similarities to various pharmaceutical agents known for their therapeutic properties.

In Medicine

Potential medicinal applications could include acting as an anti-inflammatory or anti-cancer agent, though more research would be necessary to confirm such uses.

In Industry

Industrial applications could involve its use as a specialty chemical in the development of advanced materials, coatings, or polymers.

Mechanism of Action

The specific mechanism by which 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects would depend on its application. Generally:

  • Molecular targets: : Could include enzymes or receptors involved in biological pathways.

  • Pathways involved: : Might involve inhibition of specific enzymes or modulation of receptor activity, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

  • 2-(4-bromophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Highlighting Uniqueness

What sets 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide apart is its chlorophenoxy group, which could confer unique properties such as increased lipophilicity or distinct electronic effects, influencing its reactivity and interaction with biological targets.

Hope this satisfies your curiosity about the compound!

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJDHDJWMUQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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